molecular formula C10H9NO2 B083991 6-methoxyquinolin-2(1H)-one CAS No. 13676-00-1

6-methoxyquinolin-2(1H)-one

Cat. No. B083991
CAS RN: 13676-00-1
M. Wt: 175.18 g/mol
InChI Key: MLHXCMWXUMCLNK-UHFFFAOYSA-N
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Patent
US05410054

Procedure details

To a solution of 6-methoxyquinoline (2.08 g) in CHCl3 (45 mL) at r.t. was added m-chloroperoxybenzoic acid (3.38 g) portionwise over 10 min. After 30 min., CHCl3 (50 mL) was added and the solution washed with saturated aq. NaHCO3 (3×), dried (MgSO4) and concentrated. A portion of this material (500 mg) in DMF (10 mL) was treated with trifluoroacetic anhydride (TFAA) and stirred at r.t. for 17 hr. The TFAA was removed under vacuum and to the resulting solution was added water (60 mL). The mixture was extracted with EtOAc (6×) and the combined organics were dried (MgSO4) and concentrated. Trituration of the resulting material with acetone provided the title compound as a pale yellow solid.
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][CH:7]=[CH:6]2.ClC1C=C(C=CC=1)C(OO)=[O:18]>C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8](=[O:18])[CH:7]=[CH:6]2

Inputs

Step One
Name
Quantity
2.08 g
Type
reactant
Smiles
COC=1C=C2C=CC=NC2=CC1
Name
Quantity
3.38 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at r.t. for 17 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the solution washed with saturated aq. NaHCO3 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
A portion of this material (500 mg) in DMF (10 mL) was treated with trifluoroacetic anhydride (TFAA)
CUSTOM
Type
CUSTOM
Details
The TFAA was removed under vacuum and to the resulting solution
ADDITION
Type
ADDITION
Details
was added water (60 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (6×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C2C=CC(NC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.